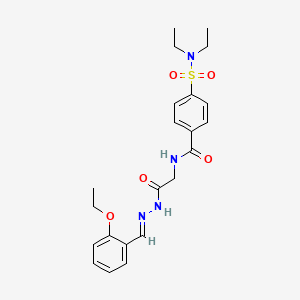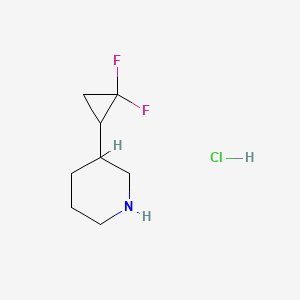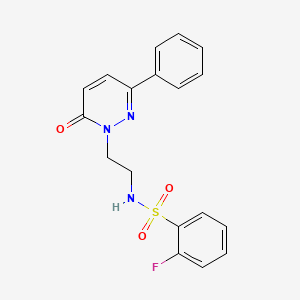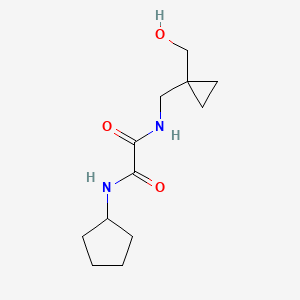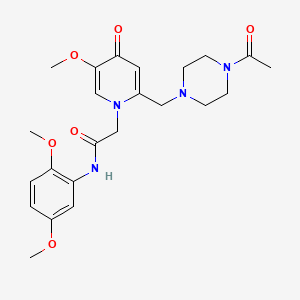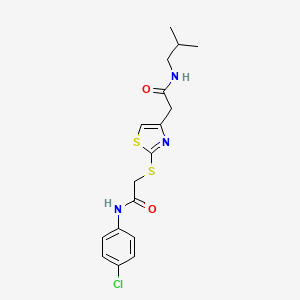![molecular formula C13H19FN2O B2856392 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2197892-08-1](/img/structure/B2856392.png)
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine, commonly known as F-PCADMC, is a research chemical that has gained significant attention in recent years. It belongs to the class of cyclohexylamines and is structurally similar to other popular research chemicals such as ketamine and phencyclidine (PCP). F-PCADMC is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for scientific research.
作用机制
F-PCADMC acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. F-PCADMC binds to the receptor and blocks its activity, which leads to a reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have various effects on neuronal function, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F-PCADMC are complex and varied. As a potent NMDA receptor antagonist, F-PCADMC can affect many processes in the brain and other organs. Some of the effects of F-PCADMC include the reduction of glutamate-mediated excitotoxicity, modulation of synaptic plasticity, and regulation of calcium homeostasis. F-PCADMC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of F-PCADMC as a research tool is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor blockade without interfering with other neurotransmitter systems. F-PCADMC is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments.
One of the limitations of F-PCADMC is its potential for off-target effects. Although F-PCADMC is selective for the NMDA receptor, it can still interact with other receptors and ion channels in the brain and other organs. This can complicate the interpretation of experimental results and make it challenging to isolate the specific effects of F-PCADMC on the NMDA receptor.
未来方向
There are many possible future directions for research involving F-PCADMC. Some of these directions include:
1. Investigating the potential therapeutic applications of F-PCADMC in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Studying the effects of F-PCADMC on synaptic plasticity and neuronal development.
3. Investigating the potential use of F-PCADMC in pain management and addiction treatment.
4. Developing new analogs of F-PCADMC with improved selectivity and potency for the NMDA receptor.
5. Studying the long-term effects of F-PCADMC on brain function and behavior.
Conclusion:
F-PCADMC is a potent and selective NMDA receptor antagonist that has many applications in scientific research. Its unique pharmacological properties make it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. Although there are some limitations to its use, F-PCADMC has the potential to contribute significantly to our understanding of the brain and its functions.
合成方法
The synthesis of F-PCADMC involves a multi-step process that starts with the reaction of 3-fluoropyridine-2-carboxylic acid with thionyl chloride to form 3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with N,N-dimethylcyclohexylamine to form the desired product, F-PCADMC. The synthesis of F-PCADMC is a complex process that requires expertise in organic chemistry.
科学研究应用
F-PCADMC has a wide range of applications in scientific research. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. F-PCADMC has been used in studies related to neuroprotection, neurodegeneration, pain management, and addiction. It has also been investigated for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGIJLZBMWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)
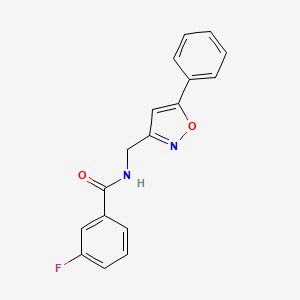
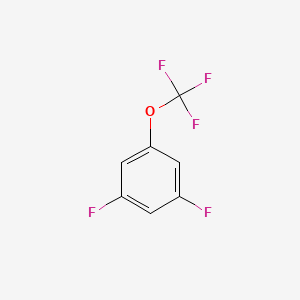
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
